molecular formula C16H6Cl2F6N8 B2914259 3-chloro-2-(3-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-3-yl}-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine CAS No. 303144-75-4

3-chloro-2-(3-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-3-yl}-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine

Cat. No.: B2914259
CAS No.: 303144-75-4
M. Wt: 495.17
InChI Key: GPOUOSLPFIIRID-UHFFFAOYSA-N
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Description

The compound 3-chloro-2-(3-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-3-yl}-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine is a heterocyclic molecule featuring two 1,2,4-triazole rings bridged between two pyridine moieties. Each pyridine ring is substituted with chlorine and trifluoromethyl groups at the 3-/5- and 2-/5-positions, respectively .

Properties

IUPAC Name

3-chloro-2-[3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-triazol-3-yl]-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H6Cl2F6N8/c17-9-1-7(15(19,20)21)3-25-13(9)31-5-27-11(29-31)12-28-6-32(30-12)14-10(18)2-8(4-26-14)16(22,23)24/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOUOSLPFIIRID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)N2C=NC(=N2)C3=NN(C=N3)C4=C(C=C(C=N4)C(F)(F)F)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H6Cl2F6N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-(3-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-3-yl}-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. The process starts with the preparation of the pyridine and triazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, trifluoromethylating agents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-(3-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-3-yl}-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine: can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted by nucleophiles.

    Oxidation and Reduction: The pyridine and triazole rings can participate in redox reactions.

    Coupling Reactions: The compound can form bonds with other aromatic systems through coupling reactions.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro atoms.

Scientific Research Applications

3-chloro-2-(3-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-3-yl}-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine: has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Agrochemicals: Possible application as a pesticide or herbicide.

    Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-chloro-2-(3-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-3-yl}-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the specific application, whether in medicine, agriculture, or materials science.

Comparison with Similar Compounds

Key Features:

  • Molecular Complexity : Two triazole rings enable diverse hydrogen-bonding interactions, while chlorine and trifluoromethyl groups enhance lipophilicity and metabolic resistance.
  • Synthetic Challenges : The assembly likely involves multi-step coupling reactions, similar to methods used for simpler triazole-pyridine derivatives (e.g., Suzuki or nucleophilic aromatic substitution) .
  • Characterization : Standard techniques such as FTIR, NMR, and CHNS elemental analysis are employed for verification, as seen in analogous compounds .

Structural Analogues and Substituent Effects

The table below compares the target compound with structurally related molecules:

Compound Name Key Substituents Molecular Weight (g/mol) Biological Relevance Evidence Source
Target Compound Two triazoles, Cl, CF₃ on pyridines ~550 (estimated) Pharmaceutical intermediate
3-Chloro-5-(trifluoromethyl)-2-((3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)thio)pyridine One triazole, thioether linkage, Cl, CF₃ 380.7 High-purity intermediate
5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol Triazole-thiol, pyridine 178.21 Laboratory reagent
3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol Fluoropyrimidine, difluorophenyl, triazole 460.8 Antifungal candidate
Key Observations:

Triazole Count and Linkage: The target compound’s dual triazole rings may enhance binding affinity in biological systems compared to single-triazole analogues (e.g., ’s compound) .

Substituent Impact :

  • Chlorine and Trifluoromethyl Groups : These electron-withdrawing substituents increase lipophilicity (logP) and resistance to enzymatic degradation, critical for drug bioavailability .
  • Fluorine in : The fluoropyrimidine and difluorophenyl groups in ’s compound suggest enhanced target specificity, likely in antifungal applications .

Molecular Weight and Solubility :

  • The target compound’s higher molecular weight (~550 g/mol) compared to simpler analogues (e.g., 178.21 g/mol in ) may reduce aqueous solubility, necessitating formulation adjustments for pharmaceutical use .

Biological Activity

The compound 3-chloro-2-(3-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-3-yl}-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine is a complex molecule that has garnered attention for its potential biological activities. Its structure incorporates multiple pharmacophores that may contribute to various biological effects, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H9Cl2F6N5C_{16}H_{9}Cl_{2}F_{6}N_{5}, with a molecular weight of approximately 456.17 g/mol. The presence of trifluoromethyl groups and triazole rings suggests potential interactions with biological targets.

Biological Activity Overview

Research into the biological activities of this compound has focused primarily on its antimicrobial and anticancer effects.

Antimicrobial Activity

A study explored the structure-antimicrobial activity relationships (SAR) of compounds related to triazoles. It was found that certain derivatives exhibited significant activity against various bacterial strains, which may be attributed to their ability to inhibit cell wall synthesis or disrupt membrane integrity . The specific compound demonstrated comparable minimum inhibitory concentrations (MICs) against pathogens such as Mycobacterium kansasii, indicating potential use in treating resistant infections .

Anticancer Activity

The anticancer properties of triazole-containing compounds have been well-documented. In vitro studies have shown that compounds with similar structural motifs can induce apoptosis in cancer cell lines. For example, a related triazole compound exhibited IC50 values below those of standard chemotherapeutics, suggesting strong cytotoxicity . The mechanism of action appears to involve the disruption of cellular signaling pathways critical for tumor growth and survival.

Case Study 1: Antimicrobial Efficacy

In a controlled study, a derivative of the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated that the compound had an MIC of 32 µg/mL against S. aureus, significantly lower than that of traditional antibiotics . This suggests potential for development as a new antimicrobial agent.

Case Study 2: Cytotoxic Effects on Cancer Cells

Another investigation assessed the cytotoxic effects of the compound on human leukemia cells (THP-1). The study reported an IC50 value of 15 µM, demonstrating potent antiproliferative activity compared to established chemotherapeutics . The compound's ability to induce cell cycle arrest and apoptosis was confirmed through flow cytometry analysis.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of the trifluoromethyl group significantly enhances biological activity by increasing lipophilicity and improving binding affinity to target proteins. Furthermore, modifications at specific positions on the triazole ring have been shown to optimize potency against microbial and cancerous cells .

Compound MIC (µg/mL) IC50 (µM) Target
Compound A3215S. aureus
Compound B2912THP-1 cells

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